![molecular formula C18H18ClN3O3S2 B2605013 N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1189958-96-0](/img/structure/B2605013.png)
N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide
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Description
N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Synthesis and Bioactivities of Pyrazoline Benzensulfonamides : Pyrazoline and sulfonamide pharmacophores have been synthesized, exhibiting potent activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds demonstrated inhibition potencies with low cytotoxicity and tumor selectivity, indicating their potential as novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Endothelin Receptor Antagonism
2-Aryloxycarbonylthiophene-3-sulfonamides : A study on 2-aryloxycarbonylthiophene-3-sulfonamides revealed their potential as highly selective, potent antagonists at endothelin receptors, showcasing the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Raju et al., 1997).
Antibacterial Activities
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research into new heterocyclic compounds containing a sulfonamido moiety demonstrated their suitability as antibacterial agents, emphasizing the role of sulfonamide derivatives in developing new antibacterial therapies (Azab et al., 2013).
Antiviral Activities
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : The synthesis of thiadiazole sulfonamide derivatives and their evaluation for antiviral activities against the tobacco mosaic virus highlighted the potential use of sulfonamide compounds in virology and antiviral research (Chen et al., 2010).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVPZGUPOHROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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